Sodium 4-methoxyquinoline-3-carboxylate
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Overview
Description
Sodium 4-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8NNaO3 and a molecular weight of 225.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methoxyquinoline-3-carboxylate typically involves the reaction of 4-methoxyquinoline-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The general reaction scheme is as follows:
4-methoxyquinoline-3-carboxylic acid+NaOH→Sodium 4-methoxyquinoline-3-carboxylate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Sodium 4-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
Quinoline: The parent compound of sodium 4-methoxyquinoline-3-carboxylate, known for its wide range of biological activities.
4-methoxyquinoline: A closely related compound with similar chemical properties.
Quinoline-3-carboxylic acid: Another derivative of quinoline with distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the carboxylate group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
sodium;4-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.Na/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRDEOMEFGRXCI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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